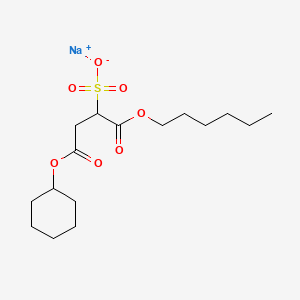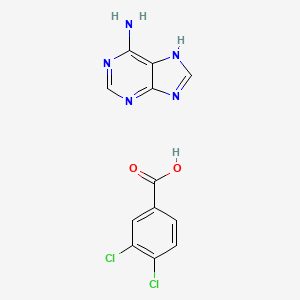![molecular formula C13H26O2 B14475266 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- CAS No. 70702-57-7](/img/structure/B14475266.png)
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- is an organic compound with the molecular formula C12H24O2 It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- typically involves the reaction of tetrahydropyran with 1-methylheptyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen atom in the pyran ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran derivatives.
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- involves its interaction with various molecular targets. The oxygen atom in the pyran ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but without the 1-methylheptyl group.
2H-Pyran, tetrahydro-2-(1-methylethoxy)-: Another analog with a different alkyl group attached to the oxygen atom.
Uniqueness
2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- is unique due to the presence of the 1-methylheptyl group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its potential biological activity compared to simpler analogs .
Propriétés
Numéro CAS |
70702-57-7 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
2-octan-2-yloxyoxane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-9-12(2)15-13-10-7-8-11-14-13/h12-13H,3-11H2,1-2H3 |
Clé InChI |
IIQPJXIOEUGXLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



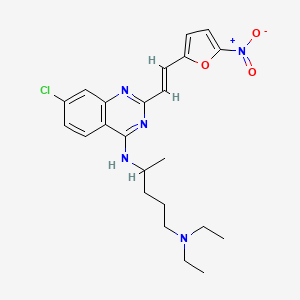
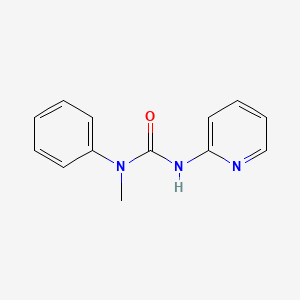
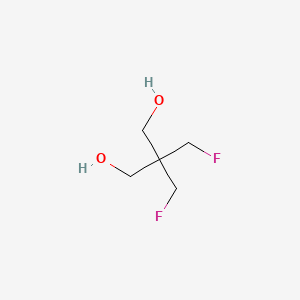
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
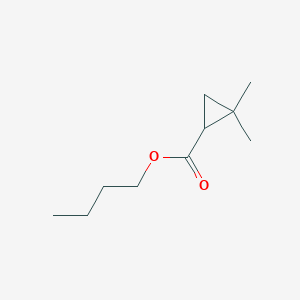
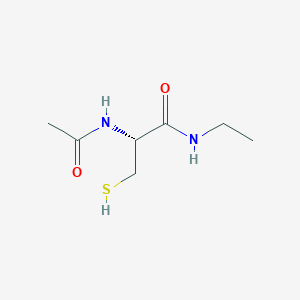



![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
